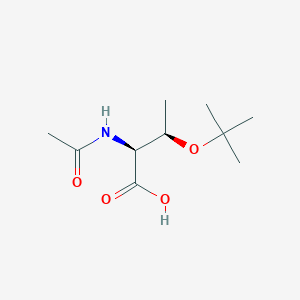

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Descripción

Propiedades

IUPAC Name |

(2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQQJUFULLOMEJ-SVRRBLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427144 | |

| Record name | N-Acetyl-O-tert-butyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163277-80-3 | |

| Record name | N-Acetyl-O-tert-butyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a derivative of the amino acid threonine, specifically the D-allothreonine stereoisomer, featuring an N-terminal acetyl group and a tert-butyl ether protecting group on the side chain hydroxyl. This modification of the natural amino acid structure can impart unique physicochemical properties that are of interest in various research and development settings, including peptide synthesis and drug design. The presence of the acetyl and tert-butoxy groups can influence the molecule's polarity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of more complex molecules with tailored properties. This technical guide provides a summary of the available physicochemical data, a putative synthetic protocol, and a general workflow for its preparation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₄ | N/A |

| Molecular Weight | 217.26 g/mol | N/A |

| CAS Number | 163277-80-3 | N/A |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa (acidic) | ~4.5 (Predicted) | N/A |

| logP | ~1.2 (Predicted) | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted) | N/A |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in available literature. However, a standard N-acetylation of the corresponding amino acid, (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid, can be proposed based on well-established organic chemistry principles.

General Protocol for the N-acetylation of (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid:

Materials:

-

(2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid

-

Acetic anhydride

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

-

Hydrochloric acid (HCl) solution (e.g., 1 M) for workup

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolution: Dissolve (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid in the chosen solvent system. If using an aqueous system, the amino acid may be dissolved in a basic aqueous solution.

-

Basification: Add the base to the reaction mixture to deprotonate the amino group, facilitating its nucleophilic attack.

-

Acetylation: Slowly add acetic anhydride to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench any remaining acetic anhydride. If an organic solvent was used, wash the reaction mixture sequentially with a dilute HCl solution, water, and brine. If an aqueous system was used, acidify the mixture with HCl to protonate the carboxylic acid and then extract the product with an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product using an appropriate technique, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general experimental workflow for its synthesis and purification.

Caption: General workflow for the synthesis of this compound.

Biological Context

Specific biological activities or signaling pathway involvements for this compound have not been reported in the scientific literature. However, the acetylation of amino acids is a fundamental biological process. In the context of proteins, N-terminal and lysine acetylation are crucial post-translational modifications that regulate protein function, stability, and localization.

While this compound is a small molecule and not a protein, its structure as an acetylated amino acid derivative suggests potential applications in areas where modulation of biological systems is desired. For instance, it could be used as a building block in the synthesis of peptidomimetics or small molecule inhibitors of enzymes that recognize acetylated substrates. The tert-butoxy group provides steric bulk and increased lipophilicity, which could influence its interaction with biological targets and its pharmacokinetic properties. Further research would be necessary to elucidate any specific biological roles of this compound.

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: A Technical Guide to its Role as a Protected Amino Acid Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation into the public scientific literature reveals no documented intrinsic biological activity or specific mechanism of action for (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid . Evidence strongly indicates that this compound is a chemically modified derivative of the amino acid L-threonine, designed and utilized primarily as a protected building block in organic synthesis, particularly in the field of peptide chemistry .

This technical guide elucidates the structural features of this compound and explains its functional role as a protected amino acid. While direct biological data is absent, this document provides the necessary context for researchers encountering this molecule in synthetic protocols or chemical libraries.

Structural Characterization and Nomenclature

This compound is a derivative of L-threonine, an essential amino acid. Its structure is characterized by two key modifications to the parent threonine molecule:

-

N-acetylation: The primary amine group at the alpha-carbon is protected by an acetyl group (-COCH₃).

-

O-tert-butylation: The hydroxyl group on the side chain is protected by a tert-butyl group (-C(CH₃)₃).

These modifications give rise to several synonymous names, including N-acetyl-O-tert-butyl-L-threonine .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C(C(=O)O)NC(=O)C)OC(C)(C)C |

| Stereochemistry | Corresponds to L-threonine |

The "Mechanism of Action" in a Synthetic Context: The Role of Protecting Groups

In the absence of a known pharmacological mechanism of action, the "function" of this molecule is best understood through its role in chemical synthesis. The acetyl and tert-butyl groups are protecting groups , which are temporary modifications that prevent reactive sites on a molecule from participating in a chemical reaction.

The primary application of such protected amino acids is in peptide synthesis . During the formation of a peptide bond, the reactive amine and side-chain functional groups of the amino acid building blocks must be masked to ensure that the peptide chain is assembled in the correct sequence.

The N-acetyl Group

The N-acetyl group serves to protect the alpha-amino group of the threonine molecule. This prevents the amino group from reacting with the activated carboxyl group of another amino acid during peptide coupling, thus avoiding the formation of unwanted side products.

The O-tert-butyl Group

The hydroxyl group of the threonine side chain is nucleophilic and can participate in side reactions during peptide synthesis. The bulky tert-butyl group is a common protecting group for hydroxyl functions. It is stable to many reaction conditions used in peptide synthesis but can be removed under specific acidic conditions when desired.

The workflow below illustrates the general principle of using protected amino acids in solid-phase peptide synthesis.

Figure 1: A generalized workflow for solid-phase peptide synthesis, illustrating the sequential addition of protected amino acids.

Biological Context of Related Molecules

While this compound itself has no documented biological activity, it is informative to consider the biological roles of its constituent parts and related molecules.

L-Threonine

L-threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It is a crucial component of many proteins and is involved in various metabolic pathways.

N-acetylated Amino Acids

Some N-acetylated amino acids are found naturally and can have biological roles. For instance, N-acetylcysteine is a well-known mucolytic agent and an antidote for acetaminophen poisoning. Studies on N-acetyl-L-threonine have shown it to be non-toxic at high doses in animal models. It is plausible that if this compound were to be administered in vivo, the N-acetyl group could be removed by cellular enzymes, releasing O-tert-butyl-L-threonine.

N-acyl Amino Acids

A broader class of related molecules, N-acyl amino acids, where the acyl chain is typically a long-chain fatty acid, are known to be endogenous signaling molecules with a range of biological activities, including roles in inflammation and energy homeostasis. However, the short acetyl group in the title compound distinguishes it structurally and likely functionally from these signaling lipids.

The diagram below illustrates the relationship between the parent amino acid, the protected derivative, and the broader class of N-acyl amino acids.

Figure 2: Conceptual relationship between L-threonine and its derivatives.

Experimental Protocols

As there are no published studies on the biological mechanism of action of this compound, there are no experimental protocols to report in that context. The relevant experimental procedures would relate to its use in peptide synthesis. A standard protocol for incorporating a protected amino acid into a growing peptide chain using solid-phase synthesis would typically involve:

-

Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.

-

Activation: Activation of the carboxyl group of the incoming protected amino acid (in this case, this compound) using a coupling reagent (e.g., HBTU, HATU).

-

Coupling: Reaction of the activated amino acid with the free N-terminus of the resin-bound peptide.

-

Washing: Removal of excess reagents and byproducts.

These steps would be repeated for each amino acid in the desired peptide sequence.

Conclusion

Unveiling the Role of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: A Synthetic Keystone in the Pursuit of Anti-Diabetic Agents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While direct biological activity of the chiral amino acid derivative, (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid, remains undocumented in publicly available scientific literature, its significance emerges not from its intrinsic bioactivity, but from its crucial role as a sophisticated building block in the synthesis of potentially therapeutic agents. This technical guide illuminates the known synthetic utility of this compound, particularly its application as a key intermediate in the development of novel treatments for diabetes.

Synthesis of the Core Intermediate: this compound

The preparation of this compound has been detailed in the patent literature, specifically in the context of synthesizing substituted (thien-2-yl)methyl amine derivatives for diabetes treatment.

Experimental Protocol

The synthesis involves the acetylation of the corresponding amino acid precursor, (2S,3R)-2-amino-3-(tert-butoxy)butanoic acid.

Materials:

-

(2S,3R)-2-amino-3-(tert-butoxy)butanoic acid

-

Tetrahydrofuran (THF)

-

Acetic anhydride

-

Triethylamine

-

Ethyl acetate

-

1 N Hydrochloric acid (HCl)

-

Brine

-

Sodium sulfate

Procedure:

-

A solution of (2S,3R)-2-amino-3-(tert-butoxy)butanoic acid (1.0 g, 5.7 mmol) is prepared in THF (20 mL).

-

To this solution, acetic anhydride (0.64 mL, 6.8 mmol) and triethylamine (1.6 mL, 11.4 mmol) are added.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is partitioned between ethyl acetate and 1 N HCl.

-

The organic layer is separated, washed with brine, and dried over sodium sulfate.

-

The solvent is concentrated to yield this compound as a white solid. [1] This straightforward and high-yielding protocol provides the necessary chiral intermediate for subsequent coupling reactions in a multi-step synthesis.

Role as a Synthetic Intermediate in Drug Discovery

The primary documented application of this compound is as a precursor in the synthesis of a novel class of substituted (thien-2-yl)methyl amine derivatives. These final compounds have been investigated for their potential to lower blood glucose levels, indicating a therapeutic application in the management of diabetes mellitus. [1] The workflow for the synthesis of these potential anti-diabetic agents can be visualized as a multi-step process where the title compound plays a pivotal role.

Hypothesized Biological Target and Signaling Pathways of Final Compounds

While the specific molecular targets of the (thien-2-yl)methyl amine derivatives synthesized from the core compound are not explicitly detailed in the available documentation, their intended use in treating diabetes suggests they may modulate key signaling pathways involved in glucose homeostasis. A primary pathway implicated in insulin signaling and glucose metabolism is the PI3K/Akt pathway.

Activation of the insulin receptor upon insulin binding leads to the phosphorylation of insulin receptor substrate (IRS) proteins. This, in turn, recruits and activates phosphoinositide 3-kinase (PI3K), which catalyzes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a range of downstream targets, culminating in the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose uptake from the bloodstream.

References

A Technical Guide to the Structural Elucidation of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a protected derivative of the naturally occurring amino acid L-Threonine. The stereochemistry, (2S,3R), corresponds to that of L-Threonine. The structure incorporates two key protecting groups: an O-tert-butyl ether on the side-chain hydroxyl group and an N-acetyl group on the alpha-amine. These modifications are common in peptide synthesis and drug development to prevent unwanted side reactions and modulate the molecule's physicochemical properties. The tert-butyl ether provides steric hindrance and is stable under many conditions but can be removed with strong acid. The N-acetyl group neutralizes the charge of the alpha-amine and can mimic the N-terminus of proteins.

This document provides a comprehensive overview of the synthetic route and the analytical workflow required to confirm the structure and stereochemistry of the target compound.

Synthetic Pathway and Experimental Protocols

The most logical synthesis of the target molecule involves a two-step process starting from L-Threonine:

-

O-tert-butylation: Protection of the side-chain hydroxyl group.

-

N-acetylation: Acetylation of the alpha-amino group.

The overall synthetic pathway is illustrated below.

Experimental Protocol: Synthesis of (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid (Precursor)

This procedure is adapted from established methods for the acid-catalyzed O-tert-butylation of hydroxyl-containing amino acids.[1][2]

-

Reaction Setup: Suspend L-Threonine (1 equivalent) in a suitable organic solvent such as 1,4-dioxane within a pressure-rated reaction vessel.

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Butylation: Seal the vessel and introduce isobutene gas under pressure. Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the excess isobutene. Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate or ammonia until the pH is approximately 7-8.

-

Purification: Extract the aqueous phase with an organic solvent like ethyl acetate. The product, being an amino acid, may have limited solubility in organic solvents, and purification may be best achieved via ion-exchange chromatography or by crystallization at its isoelectric point.

Experimental Protocol: Synthesis of this compound (Target)

This protocol is a standard procedure for the N-acetylation of amino acids.[3][4][5]

-

Dissolution: Dissolve the precursor, (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid (1 equivalent), in an aqueous solution, adjusting the pH to approximately 8-9 with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).

-

Acetylation: Cool the solution in an ice bath. Add acetic anhydride (1.1-1.5 equivalents) dropwise while vigorously stirring. Maintain the pH in the 8-9 range by concurrently adding a base solution as needed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, acidify the solution to a pH of 2-3 with cold 1N HCl. This will protonate the carboxylic acid group of the product.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Structural Elucidation Workflow

Confirmation of the final product's structure requires a combination of spectroscopic techniques. The logical workflow for this characterization is depicted below.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula of the compound. The acetylation of the precursor should result in a mass increase of 42.0106 Da, corresponding to the addition of a C₂H₂O group.[4]

| Compound | Formula | Exact Mass (Da) | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) |

| Precursor: (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid | C₈H₁₇NO₃ | 175.1208 | 176.1281 | 198.1100 |

| Target: this compound | C₁₀H₁₉NO₄ | 217.1314 | 218.1387 | 240.1206 |

Table 1: Predicted Mass Spectrometry Data.

Infrared (IR) Spectroscopy

FT-IR spectroscopy helps identify the key functional groups. The transition from precursor to the final product would be marked by the appearance of characteristic amide bands and the disappearance of the primary amine N-H bend.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration |

| N-H (Amide) | ~3300 | Stretching vibration |

| C-H (Alkyl) | 3000 - 2850 | Stretching vibration |

| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |

| C=O (Amide I) | ~1650 | Stretching vibration |

| N-H (Amide II) | ~1550 | Bending vibration |

Table 2: Predicted Key Infrared Absorption Bands for the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity. The predicted chemical shifts for the target compound are presented below, based on the known spectra of L-threonine and related protected derivatives.[6][7]

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 (α-CH) | 4.4 - 4.6 | dd | J(H2,H3) ≈ 3-4, J(H2,NH) ≈ 8-9 | Shifted downfield due to N-acetyl group. |

| H-3 (β-CH) | 4.0 - 4.2 | dq | J(H3,H2) ≈ 3-4, J(H3,H4) ≈ 6-7 | Coupled to both H-2 and H-4 protons. |

| H-4 (γ-CH₃) | 1.1 - 1.2 | d | J(H4,H3) ≈ 6-7 | Doublet due to coupling with H-3. |

| -O-C(CH₃)₃ | 1.2 - 1.3 | s | - | Strong singlet integrating to 9 protons. |

| -NH-C(O)-CH₃ | 6.0 - 6.5 | d | J(NH,H2) ≈ 8-9 | Amide proton, shift can be broad and solvent-dependent. |

| -NH-C(O)-CH₃ | 1.9 - 2.1 | s | - | Acetyl methyl group, strong singlet. |

| -COOH | 9.0 - 12.0 | br s | - | Carboxylic acid proton, often broad and may exchange. |

Table 3: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Shift (δ, ppm) | Notes |

| C-1 (COOH) | 174 - 176 | Carboxylic acid carbonyl. |

| C-2 (α-CH) | 57 - 59 | Alpha-carbon attached to nitrogen. |

| C-3 (β-CH) | 68 - 70 | Carbon bearing the tert-butoxy group. |

| C-4 (γ-CH₃) | 19 - 21 | Methyl group on the side chain. |

| -O-C (CH₃)₃ | 73 - 75 | Quaternary carbon of the tert-butyl ether. |

| -O-C(CH₃ )₃ | 28 - 29 | Methyl carbons of the tert-butyl ether. |

| -NH-C (O)-CH₃ | 170 - 172 | Amide carbonyl. |

| -NH-C(O)-CH₃ | 22 - 24 | Acetyl methyl carbon. |

Table 4: Predicted ¹³C NMR Data for this compound.

Further 2D NMR experiments like COSY (Correlation Spectroscopy) would confirm H-H couplings (e.g., between H-2, H-3, and H-4), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, confirming the assignments made in the tables above.

Conclusion

The structural elucidation of this compound is a straightforward process that relies on a logical synthetic pathway from L-Threonine and confirmation using standard spectroscopic techniques. Although specific experimental data is not publicly available, the predicted data from mass spectrometry, IR, and NMR spectroscopy provide a clear and consistent picture of the expected results. The combination of these analytical methods would allow for the unambiguous confirmation of the compound's molecular formula, the presence of key functional groups, and the precise atomic connectivity, thereby verifying the successful synthesis and structural identity of the target molecule.

References

- 1. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]

- 2. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. ionsource.com [ionsource.com]

- 5. researchgate.net [researchgate.net]

- 6. bmse000859 L-Threonine at BMRB [bmrb.io]

- 7. bmse000049 L-Threonine at BMRB [bmrb.io]

An In-depth Technical Guide to (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: Synthesis and Chemical Context

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid, a protected derivative of the amino acid L-threonine, does not have a well-documented history of discovery or extensive characterization in publicly available scientific literature and patent databases. It is likely a specialized chemical intermediate, potentially synthesized for specific applications within peptide synthesis or drug discovery, but not widely reported. This technical guide, therefore, focuses on the chemical context of this molecule and provides a detailed, logical synthesis protocol based on established methodologies for structurally related compounds. The target molecule incorporates the stereochemistry of natural L-threonine ((2S,3R)) and features two key protecting groups: an N-terminal acetyl group (acetamido) and an O-tert-butyl ether on the side-chain hydroxyl group. These protecting groups are common in organic synthesis, particularly in the construction of complex peptides.

Physicochemical Properties of Structurally Related Analogs

To provide a reference for the potential properties of the target compound, the following table summarizes key data for closely related, commercially available protected threonine derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid (Cbz-Thr(tBu)-OH) | C₁₆H₂₃NO₅ | 309.36 | 16966-09-9 |

| (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-(tert-butoxy)butanoic acid (Boc-Thr(tBu)-OH) | C₁₃H₂₅NO₅ | 275.34 | 70157-70-0 |

| (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid (Fmoc-Thr(tBu)-OH) | C₂₃H₂₇NO₅ | 397.46 | 71989-35-0 |

| tert-Butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate (H-Thr(tBu)-OtBu) | C₁₂H₂₅NO₃ | 231.33 | 5854-78-4 |

Proposed Synthesis of this compound

The synthesis of the target compound can be logically achieved through a two-step process starting from the commercially available O-tert-butyl-L-threonine. This involves the protection of the carboxylic acid, followed by N-acetylation, and subsequent deprotection of the carboxyl group. A more direct approach of N-acetylating O-tert-butyl-L-threonine is also plausible. Below are detailed experimental protocols for a likely synthetic route.

Experimental Protocols

Method 1: Direct N-Acetylation of O-tert-Butyl-L-threonine

This is the most straightforward approach, assuming the starting material, O-tert-butyl-L-threonine, is available.

Step 1: N-Acetylation of O-tert-Butyl-L-threonine

-

Materials:

-

O-tert-Butyl-L-threonine

-

Acetic anhydride

-

Aqueous sodium bicarbonate solution (e.g., 1 M)

-

Hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve O-tert-Butyl-L-threonine in an aqueous solution of sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture again to 0°C and carefully acidify with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Method 2: Synthesis via a Carboxyl-Protected Intermediate

This method involves the protection of the carboxylic acid moiety first, which can sometimes lead to cleaner reactions during the N-acetylation step.

Step 1: Synthesis of tert-Butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate (H-Thr(tBu)-OtBu)

This intermediate can be synthesized from L-threonine. A patented method involves the use of a solid acid catalyst and a tert-butylating agent.[1]

-

Materials:

-

L-threonine

-

ZSM-5 supported silicotungstic acid catalyst

-

tert-Butyl methyl ether (or tert-butanol)

-

Organic solvent (e.g., 1,4-dioxane)

-

-

Procedure:

-

To a reaction vessel, add L-threonine, the solid acid catalyst, and the organic solvent.[1]

-

Stir the mixture to ensure homogeneity.

-

Add the first portion of the tert-butylating reagent and heat the reaction mixture to 30-50°C for 3-10 hours.[1]

-

Increase the temperature to 50-70°C and add a second portion of the tert-butylating reagent.[1]

-

Continue the reaction at this temperature for another 5-10 hours.[1]

-

After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the solvent.

-

Purify the resulting tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate by distillation or chromatography.

-

Step 2: N-Acetylation of tert-Butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate

-

Materials:

-

tert-Butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate

-

Acetic anhydride

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve tert-Butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate in dichloromethane.

-

Add pyridine or triethylamine as a base.

-

Cool the solution to 0°C and add acetic anhydride dropwise.

-

Allow the reaction to proceed at room temperature until completion.

-

Wash the reaction mixture with dilute acid, aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain tert-butyl (2S,3R)-2-acetamido-3-(tert-butoxy)butanoate.

-

Step 3: Selective Deprotection of the tert-Butyl Ester

-

Materials:

-

tert-Butyl (2S,3R)-2-acetamido-3-(tert-butoxy)butanoate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-acetylated, O-tert-butylated threonine tert-butyl ester in dichloromethane.

-

Add trifluoroacetic acid dropwise at 0°C.

-

Stir the reaction at room temperature until the tert-butyl ester is cleaved (monitored by TLC). The O-tert-butyl ether is generally more stable to these conditions than the ester.

-

Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.

-

Visualizations

Figure 1: Direct N-acetylation of O-tert-butyl-L-threonine.

Figure 2: Multi-step synthesis via a carboxyl-protected intermediate.

References

Spectroscopic Profile of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the protected amino acid derivative, (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid. The information presented herein is essential for the characterization and quality control of this compound in research and drug development settings. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure

This compound is a derivative of the amino acid L-threonine, featuring a tert-butyl protecting group on the side-chain hydroxyl group and an acetyl group on the alpha-amino group.

Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.26 g/mol CAS Number: Not available for this specific derivative, though related compounds are registered.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.15 | s | 9H | -O-C(CH ₃)₃ (tert-butoxy) |

| ~ 1.25 | d | 3H | CH ₃-CH (threonine methyl) |

| ~ 2.05 | s | 3H | CH ₃-C=O (acetamide) |

| ~ 4.20 | m | 1H | CH₃-CH (threonine β-proton) |

| ~ 4.50 | dd | 1H | NH -CH (threonine α-proton) |

| ~ 6.50 | d | 1H | NH -C=O (amide) |

| > 10 | br s | 1H | COOH (carboxylic acid) |

Table 2: Predicted ¹³C-NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 20.0 | C H₃-CH (threonine methyl) |

| ~ 23.0 | C H₃-C=O (acetamide) |

| ~ 28.5 | -O-C(C H₃)₃ (tert-butoxy) |

| ~ 58.0 | NH-C H (threonine α-carbon) |

| ~ 68.0 | CH₃-C H (threonine β-carbon) |

| ~ 75.0 | -O-C (CH₃)₃ (tert-butoxy quaternary) |

| ~ 170.0 | CH₃-C =O (acetamide carbonyl) |

| ~ 175.0 | C OOH (carboxylic acid carbonyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~ 3300 | Medium | N-H stretch (amide) |

| 2975 - 2850 | Medium-Strong | C-H stretch (alkyl) |

| ~ 1710 | Strong | C=O stretch (carboxylic acid) |

| ~ 1650 | Strong | C=O stretch (amide I) |

| ~ 1550 | Strong | N-H bend (amide II) |

| ~ 1190 | Strong | C-O stretch (tert-butoxy ether) |

The IR spectrum is expected to show a broad O-H stretch from the carboxylic acid, which may overlap with the N-H stretch of the amide.[1] Strong carbonyl absorptions for both the carboxylic acid and the amide will be prominent.[1][2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 218 | [M+H]⁺ |

| 240 | [M+Na]⁺ |

| 216 | [M-H]⁻ |

| 162 | [M - C₄H₉O + H]⁺ or [M - 56]⁺ |

| 116 | [M - C₄H₉O - COOH + H]⁺ or [M - 101]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

The mass spectrum under electrospray ionization (ESI) is expected to show prominent peaks for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. A key fragmentation pathway would involve the loss of the tert-butyl group as isobutylene (56 Da) or the tert-butoxy group. The tert-butyl cation at m/z 57 is also a characteristic fragment.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C-NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization if necessary.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

For fragmentation studies, perform tandem MS (MS/MS) on the parent ion of interest.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Caption: General Workflow for Spectroscopic Analysis.

This guide provides a foundational set of expected spectroscopic data and methodologies for the analysis of this compound. Researchers should adapt and optimize these protocols based on their specific instrumentation and analytical requirements.

References

Potential Therapeutic Targets of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: A Mechanistic Whitepaper

Affiliation: Google Research

Abstract

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a synthetic amino acid derivative with a novel structure. While direct experimental data for this compound is not publicly available, its structural analogy to N-acetylated amino acids and O-substituted threonine suggests potential interactions with key cellular signaling pathways. This whitepaper posits that a primary therapeutic target for this molecule could be the enzyme O-GlcNAc Transferase (OGT), a critical regulator of the post-translational modification known as O-GlcNAcylation. Dysregulation of O-GlcNAcylation is implicated in a multitude of pathologies, including cancer, neurodegenerative diseases, and diabetes. This document provides a comprehensive overview of the rationale behind this hypothesis, summarizes relevant quantitative data from related compounds, outlines detailed experimental protocols to test this hypothesis, and visualizes the involved signaling pathways and experimental workflows.

Introduction: Structural Rationale and Therapeutic Hypothesis

This compound is a derivative of the essential amino acid L-threonine. Its key structural features include:

-

An N-acetamido group at the C2 position, which is a common modification in biological systems and can influence molecular interactions.[1][2]

-

A tert-butoxy group at the C3 position, a bulky hydrophobic group that can enhance metabolic stability and cell permeability.[3][4]

-

A threonine backbone with (2S,3R) stereochemistry, which is the natural configuration of L-threonine.

Given these features, we hypothesize that this compound may act as a modulator of O-GlcNAc Transferase (OGT) . OGT is the sole enzyme responsible for attaching O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[5][6] This dynamic and reversible modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism.[7]

The rationale for this hypothesis is twofold:

-

The N-acetamido group of the compound mimics the N-acetyl group of the UDP-GlcNAc sugar donor substrate for OGT.

-

The threonine backbone provides a recognizable structure for the active site of OGT, which specifically targets serine and threonine residues on substrate proteins.

The tert-butoxy group could potentially enhance the binding affinity of the compound to OGT and improve its pharmacokinetic properties.[3] By acting as either an inhibitor or a modulator of OGT, this compound could have profound effects on cellular signaling and represent a novel therapeutic agent for diseases associated with aberrant O-GlcNAcylation.

The O-GlcNAcylation Pathway: A Pivotal Cellular Regulator

The O-GlcNAc modification is a dynamic process regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[8][6] This rapid cycling allows O-GlcNAcylation to function as a cellular sensor for nutrients and stress, integrating various signaling pathways to maintain cellular homeostasis.[6][9]

Dysregulation of O-GlcNAcylation has been linked to a number of diseases:

-

Cancer: Increased O-GlcNAcylation is observed in many cancers and is associated with tumor growth, metastasis, and chemoresistance.[8][10]

-

Neurodegenerative Diseases: Altered O-GlcNAcylation levels are implicated in the pathology of Alzheimer's, Parkinson's, and Huntington's diseases.[11][10]

-

Diabetes and Metabolic Syndrome: O-GlcNAcylation plays a role in glucose toxicity and insulin resistance.[8][12]

-

Cardiovascular Diseases: Aberrant O-GlcNAcylation contributes to diabetic cardiomyopathy and other heart conditions.[8][12]

Therefore, targeting OGT with specific modulators presents a promising therapeutic strategy.

Quantitative Data on OGT Inhibitors

While no data exists for this compound, the following table summarizes the inhibitory concentrations (IC50) of some known OGT inhibitors. This provides a benchmark for evaluating the potential potency of the novel compound.

| Compound | IC50 (µM) | Target Specificity | Reference |

| OSMI-1 | 2.7 | Cell-permeable OGT inhibitor | [13] |

| OSMI-4 | <0.05 | Potent OGT inhibitor with an EC50 of 3 µM in cells | [13][14] |

| OGT-IN-1 | 10-27 | Inhibits different isoforms of OGT | [13] |

| OGT-IN-2 | 30-53 | Inhibits different isoforms of OGT | [13] |

| Ac45SGlcNAc | - | Converted to UDP-5SGlcNAc in cells to inhibit O-GlcNAcylation | [14] |

Proposed Experimental Protocols

To investigate the hypothesis that this compound targets OGT, the following experimental protocols are proposed.

In Vitro OGT Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of OGT.

Methodology:

-

Reagents: Recombinant human OGT, UDP-[3H]GlcNAc, a known OGT peptide substrate (e.g., a peptide derived from casein kinase II), and the test compound.

-

Procedure:

-

A reaction mixture containing OGT, the peptide substrate, and varying concentrations of this compound is prepared in an appropriate buffer.

-

The reaction is initiated by the addition of UDP-[3H]GlcNAc.

-

The reaction is allowed to proceed for a set time at 37°C and then stopped.

-

The reaction mixture is spotted onto phosphocellulose paper, which binds the peptide substrate.

-

The paper is washed to remove unincorporated UDP-[3H]GlcNAc.

-

The amount of incorporated [3H]GlcNAc is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of OGT inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Cellular O-GlcNAcylation Assay

Objective: To assess the effect of this compound on global O-GlcNAcylation levels in cultured cells.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293T or HeLa) is cultured to 70-80% confluency.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). A known OGT inhibitor (e.g., OSMI-1) can be used as a positive control.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and OGA inhibitors.

-

Western Blotting:

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody that specifically recognizes O-GlcNAcylated proteins (e.g., RL2 or CTD110.6).

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

-

The membrane is then incubated with an appropriate secondary antibody conjugated to horseradish peroxidase.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: The intensity of the O-GlcNAc signal is quantified and normalized to the loading control.

Visualizations: Pathways and Workflows

O-GlcNAcylation Signaling Pathway

References

- 1. What is Acetamide used for? [synapse.patsnap.com]

- 2. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. O-GlcNAcylation, a sweet link to the pathology of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 10. What are OGT inhibitors and how do they work? [synapse.patsnap.com]

- 11. Protein O‐GlcNAcylation in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid Interactions: A Technical Guide

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a synthetic amino acid derivative with potential for therapeutic applications. Its structural features, including the acetamido and tert-butoxy groups, suggest the possibility of specific interactions with biological macromolecules, making it a candidate for rational drug design. This technical guide provides a comprehensive framework for the in silico modeling of this compound, outlining a systematic approach to investigate its potential protein targets, binding modes, and pharmacokinetic properties. The methodologies described herein are intended to serve as a detailed protocol for researchers, scientists, and drug development professionals engaged in the computational assessment of novel chemical entities.

The successful application of in silico methods can significantly accelerate the drug discovery process by prioritizing lead compounds for experimental validation and providing insights into their mechanism of action at a molecular level.[1][2][3] This guide will detail the necessary steps, from initial target selection to advanced molecular dynamics simulations and ADMET profiling, to build a robust computational model of the interactions of this compound.

Hypothetical Target Selection and Rationale

Given the structural similarity of the core butanoic acid scaffold to molecules with roles in cellular metabolism and signaling, a plausible hypothetical target for in silico investigation is Histone Deacetylase (HDAC) . Butyric acid and its derivatives are known to have HDAC inhibitory activity, which is implicated in various diseases, including cancer and inflammatory conditions.[4] The acetamido group of this compound could potentially mimic the acetylated lysine side chains of histones, while the tert-butoxy group may confer specificity and favorable binding interactions within the active site of an HDAC isoform. For the purpose of this guide, we will focus on HDAC2 as the primary target, a well-characterized enzyme with available crystal structures.

In Silico Modeling Workflow

The following workflow outlines a comprehensive computational strategy to investigate the interaction of this compound with HDAC2.

Figure 1: A comprehensive workflow for the in silico modeling of this compound.

Experimental Protocols

2.1.1. Ligand and Protein Preparation

-

Ligand Preparation:

-

The 3D structure of this compound will be generated using a molecular builder such as Avogadro or ChemDraw.

-

The ligand will be imported into a molecular modeling suite like Schrödinger Maestro or AutoDock Tools.

-

The ligand will be prepared by adding hydrogens, assigning partial charges (e.g., using the Gasteiger-Marsili method), and minimizing its energy using a suitable force field (e.g., OPLS3e or MMFF94).

-

-

Protein Preparation:

-

The crystal structure of HDAC2 will be obtained from the Protein Data Bank (PDB ID: 4LXZ).

-

The protein structure will be prepared using the Protein Preparation Wizard in Schrödinger Maestro or a similar tool. This process includes:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogens and assigning bond orders.

-

Filling in any missing side chains or loops using Prime.

-

Optimizing the hydrogen-bonding network.

-

Performing a restrained energy minimization of the protein structure.

-

-

2.1.2. Molecular Docking

-

Grid Generation: A receptor grid will be generated around the active site of HDAC2, defined by the co-crystallized ligand in the original PDB structure. The grid box will be centered on the active site with dimensions sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).

-

Ligand Docking:

-

The prepared ligand will be docked into the prepared receptor grid using a docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD.

-

The docking will be performed using standard precision (SP) and extra precision (XP) modes if using Glide.

-

The top-ranked docking poses will be saved for further analysis.

-

2.1.3. Molecular Dynamics Simulation

-

System Building:

-

The best-ranked docked complex of HDAC2 and this compound will be selected.

-

The complex will be solvated in a cubic box of TIP3P water molecules with a buffer distance of at least 10 Å from the protein surface to any box edge.

-

The system will be neutralized by adding counter-ions (e.g., Na+ or Cl-).

-

-

Simulation Protocol:

-

The system will be subjected to energy minimization to remove any steric clashes.

-

A short NVT (constant number of particles, volume, and temperature) simulation will be performed to heat the system to 300 K.

-

A subsequent NPT (constant number of particles, pressure, and temperature) simulation will be run to equilibrate the system at 1 atm pressure.

-

A production molecular dynamics simulation of at least 100 ns will be performed. Trajectories will be saved every 100 ps for analysis.

-

2.1.4. Binding Free Energy Calculation

-

The binding free energy of the ligand-protein complex will be calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the trajectory from the molecular dynamics simulation. This will provide an estimate of the binding affinity.

2.1.5. ADMET Prediction

-

The physicochemical properties, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and toxicity of this compound will be predicted using in silico tools such as SwissADME, pkCSM, or ADMETlab 2.0.[5]

Data Presentation

The quantitative data generated from the in silico experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Glide Emodel (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | ||||

| Reference Inhibitor |

Table 2: Molecular Dynamics Simulation Analysis

| System | Average RMSD (Å) | Average RMSF (Å) | Average Radius of Gyration (Å) |

| HDAC2-Ligand Complex | |||

| Apo-HDAC2 |

Table 3: Binding Free Energy Calculations

| Complex | ΔG_bind (kcal/mol) | ΔE_vdW (kcal/mol) | ΔE_ele (kcal/mol) | ΔG_solv (kcal/mol) |

| HDAC2-Ligand |

Table 4: Predicted ADMET Properties

| Property | Predicted Value |

| Molecular Weight | |

| LogP | |

| H-bond Donors | |

| H-bond Acceptors | |

| Human Intestinal Absorption | |

| Caco-2 Permeability | |

| CYP2D6 Inhibitor | |

| AMES Toxicity |

Visualization of Pathways and Relationships

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving HDAC2, which could be modulated by this compound.

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound via HDAC2 inhibition.

Logical Decision-Making Workflow

The results from the in silico modeling will guide further experimental work according to the following logical flow.

Figure 3: A logical workflow for decision-making based on the outcomes of the in silico modeling studies.

This technical guide provides a robust and detailed framework for the in silico investigation of this compound. By following the outlined protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the potential of this compound as a therapeutic agent. The structured presentation of data and the visualization of workflows and pathways are designed to facilitate a clear understanding of the computational drug discovery process. The successful execution of these in silico studies will provide a strong foundation for subsequent experimental validation and lead optimization efforts.

References

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid Analogs: Synthesis and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a derivative of the amino acid L-threonine. In this molecule, the amino group at the second carbon is acetylated, and the hydroxyl group at the third carbon is protected by a tert-butyl ether linkage. While a direct and specific biological activity for this compound and its immediate analogs is not extensively documented in publicly available literature, its structure is of significant interest in the field of synthetic chemistry, particularly as a building block in the synthesis of peptides and other complex organic molecules.

The focus of this technical guide is to provide a comprehensive overview of the synthesis and utilization of key analogs, primarily the widely used N-Fmoc and N-Boc protected O-tert-butyl-L-threonine derivatives, which share the core stereochemistry and O-protection scheme. These compounds are crucial reagents in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. This guide will detail the synthetic protocols, applications in peptide assembly, and deprotection strategies relevant to these analogs.

Synthesis of O-tert-Butyl Protected Threonine Analogs

The O-tert-butyl protection of threonine is a common strategy to prevent side reactions at the hydroxyl group during peptide synthesis. The most frequently used analogs in this context are Nα-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) and Nα-Boc-O-tert-butyl-L-threonine (Boc-Thr(tBu)-OH).

A general synthetic workflow for the preparation of these protected amino acids involves the protection of the alpha-amino group followed by the installation of the tert-butyl ether on the side-chain hydroxyl group.

Caption: General Synthesis of Nα-Protected O-tert-butyl-L-Threonine.

Experimental Protocol: Synthesis of Fmoc-Ser/Thr/Tyr(tBu)-OH

A simplified and convenient method for the tert-butylation of Nα-Fmoc protected hydroxy-amino acids has been described.

Materials:

-

Nα-Fmoc-amino acid (Fmoc-Thr-OH)

-

Dichloromethane (DCM), freshly distilled

-

Liquid isobutylene

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend the Nα-Fmoc-amino acid in dichloromethane (approx. 10 mL per gram of amino acid) in a thick-walled pressure bottle equipped with a magnetic stirrer.

-

Cool the suspension to -10 °C in an ice-salt bath.

-

Carefully add concentrated sulfuric acid to act as a catalyst (approximately 2% v/v of the total DCM volume).

-

Add liquid isobutylene to the mixture (approximately 3-4 equivalents relative to the amino acid).

-

Seal the pressure bottle tightly and allow the mixture to warm to room temperature.

-

Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the bottle back to 0 °C before carefully opening it to release any excess pressure.

-

Pour the reaction mixture slowly into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the acid.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Fmoc-Thr(tBu)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Thr(tBu)-OH and Boc-Thr(tBu)-OH are extensively used in SPPS. The tert-butyl ether side-chain protecting group is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) and the milder acidic conditions used for Boc-group removal (e.g., TFA in DCM).

Key Characteristics of Protected Threonine Derivatives

| Property | Z-Thr(OtBu)-OH | Fmoc-Thr(tBu)-OH | Boc-Thr(tBu)-OH |

| Nα-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |

| Side-Chain Protection | tert-Butyl ether (tBu) | tert-Butyl ether (tBu) | tert-Butyl ether (tBu) |

| Nα-Deprotection Condition | Catalytic Hydrogenation or strong acid (HBr/AcOH) | 20-50% Piperidine in DMF | Strong acid (e.g., 25-50% TFA in DCM) |

| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) |

| Primary Application | Solution-phase synthesis | Solid-phase peptide synthesis (Fmoc chemistry) | Solid-phase peptide synthesis (Boc chemistry) |

This table summarizes key characteristics of different protected threonine derivatives used in peptide synthesis.[1]

Experimental Protocol: Incorporation of Fmoc-Thr(tBu)-OH into a Peptide Sequence (Fmoc-SPPS)

This protocol outlines a typical coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Thr(tBu)-OH (3-5 equivalents)

-

Coupling reagents:

-

HBTU (3-5 equivalents) or HATU (3-5 equivalents)

-

HOBt (3-5 equivalents) - often included with HBTU

-

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Deprotection solution: 20% Piperidine in DMF

Workflow:

Caption: A typical cycle for adding an amino acid in Fmoc-SPPS.

Procedure:

-

Resin Preparation: Start with the solid support resin to which the preceding amino acid (now deprotected) is attached. Swell the resin in DMF.

-

Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH, HBTU (or another coupling agent), and HOBt in DMF. Add DIPEA to activate the carboxylic acid. Allow this activation to proceed for a few minutes.

-

Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: After the coupling reaction, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, to remove excess reagents and byproducts.

-

Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling (a negative test indicates a complete reaction).

-

Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support resin, and all side-chain protecting groups, including the tert-butyl ether on threonine, must be removed. This is typically achieved in a single step using a strong acid "cocktail".

Experimental Protocol: Cleavage and Global Deprotection

Materials:

-

Peptide-resin

-

Cleavage Cocktail:

-

Trifluoroacetic acid (TFA) (e.g., 95%)

-

Scavengers:

-

Water (e.g., 2.5%)

-

Triisopropylsilane (TIS) (e.g., 2.5%)

-

(Other scavengers like DODT or EDT may be added for peptides containing sensitive residues like Cys or Met)

-

-

-

Cold diethyl ether

Procedure:

-

Dry the fully assembled peptide-resin thoroughly.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. The strong acid (TFA) cleaves the peptide from the resin and simultaneously removes the tert-butyl and other acid-labile protecting groups. The scavengers (water, TIS) trap the reactive carbocations generated during this process, preventing side reactions.

-

Filter the resin and collect the filtrate, which contains the deprotected peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of ice-cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

While this compound itself is not highlighted in the literature for specific biological functions, its core structural features are central to the design of protected amino acid analogs that are indispensable in modern synthetic chemistry. The O-tert-butyl protection of threonine, particularly in conjunction with Nα-Fmoc or Nα-Boc protection, provides a robust and reliable building block for the synthesis of peptides for research, therapeutic, and diagnostic applications. The protocols and data presented in this guide offer a summary of the established methodologies for the synthesis and application of these critical reagents, providing a valuable resource for professionals in drug development and chemical biology.

References

Methodological & Application

Application Notes and Protocols for (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid, a protected derivative of the amino acid L-threonine, in synthetic chemistry, particularly in the field of peptide synthesis.

This compound is a valuable building block for the synthesis of complex peptides and other organic molecules. The N-acetyl group provides stability and mimics post-translational modifications, while the tert-butyl ether protects the hydroxyl group of the threonine side chain, preventing unwanted side reactions during synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| Stereochemistry | (2S,3R) |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols |

Experimental Protocols

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). Below is a detailed protocol for its incorporation into a peptide chain using Fmoc chemistry.

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the steps for coupling the N-acetylated and O-protected threonine derivative onto a resin-bound peptide chain.

Materials:

-

This compound

-

Fmoc-protected amino acid resin (e.g., Wang resin, Rink amide resin)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection reagent: 20% piperidine in DMF

-

Washing solvents: DCM (Dichloromethane), DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

Prepare the coupling solution: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activate the mixture by allowing it to stand for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), extend the coupling time.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Wash with DCM (2-3 times).

-

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings to elongate the peptide chain.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the removal of the tert-butyl protecting group.

Materials:

-

Peptide-bound resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cold cleavage cocktail to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Allow the peptide to precipitate at -20°C for at least 1 hour.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the diethyl ether.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The use of protected amino acids like this compound is critical for achieving high purity and yield in peptide synthesis. The tert-butyl protecting group is robust and minimizes side reactions.[1]

| Parameter | Fmoc-Thr(tBu)-OH (a comparable standard) | Notes |

| Typical Crude Purity | Good to Excellent[1] | Purity is sequence-dependent. |

| Deprotection Condition | Strong acid (e.g., high concentration TFA)[1] | Necessary to remove the stable tert-butyl group. |

| Key Advantage | High stability during synthesis[1] | Prevents unwanted side reactions at the hydroxyl group. |

| Potential Disadvantage | Can contribute to aggregation in "difficult sequences"[1] | The bulky tert-butyl group can sometimes hinder coupling efficiency. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the incorporation of this compound in solid-phase peptide synthesis.

References

Synthesis of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid, a protected derivative of the amino acid L-threonine. This compound serves as a valuable building block in peptide synthesis and the development of novel therapeutics, where the protection of the side-chain hydroxyl and the N-terminal amine is crucial for controlled chemical modifications.[1] Two distinct synthetic routes are presented, offering flexibility in reagent choice and reaction conditions.

Method 1: Two-Step Synthesis via O-tert-butylation with Isobutylene followed by N-acetylation

This classic approach involves the initial protection of the hydroxyl group of L-threonine as a tert-butyl ether, followed by the acetylation of the amino group.

Experimental Workflow

Caption: Workflow for the two-step synthesis of the target compound.

Protocol 1A: Synthesis of (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid

This protocol is adapted from methodologies involving the reaction of L-threonine with isobutylene in the presence of an acid catalyst.[2][3]

-

Reaction Setup: In a pressure vessel equipped with a magnetic stirrer, suspend L-threonine (1 equivalent) in dioxane.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Introduction of Isobutylene: Cool the vessel and introduce liquefied isobutylene (excess, e.g., 4-5 equivalents).

-

Reaction: Seal the vessel and stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully vent the excess isobutylene. Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by crystallization.

Protocol 1B: Synthesis of this compound

This protocol employs a standard N-acetylation procedure using acetic anhydride.

-

Dissolution: Dissolve the crude (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 to 1.5 equivalents) dropwise while maintaining the pH between 8 and 9 with the addition of sodium bicarbonate solution as needed.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Acidification: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 2: High-Yield Synthesis using a Solid Acid Catalyst and N-acetylation

This method utilizes a more modern and potentially higher-yielding approach for the O-tert-butylation step, employing a solid acid catalyst, which simplifies purification.

Experimental Workflow

Caption: Workflow for the high-yield synthesis of the target compound.

Protocol 2A: High-Yield Synthesis of (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid

This protocol is based on a patented method designed for industrial production, offering high yields and purity.[4]

-

Catalyst and Reagents: In a reaction vessel, add L-threonine (1 equivalent), an organic solvent (e.g., THF, 1,4-dioxane), and a ZSM-5 supported silicotungstic acid catalyst (0.5-2% by mass of L-threonine).

-

Butylation Reagent: Add tert-butyl alcohol or methyl tert-butyl ether (MTBE) as the butylation reagent.

-

Reaction: Heat the mixture under reflux and stir for the time required to complete the reaction (monitor by TLC).

-

Catalyst Removal: After cooling, filter the reaction mixture to remove the solid acid catalyst.

-